N,3-dimethyltetrahydro-2H-pyran-4-amine

Lipophilicity Physicochemical property Drug-likeness

This sp3-rich secondary amine (CAS 1420895-94-8) combines a tetrahydropyran core with 3-methyl and N-methylamino substituents—offering exactly one H-bond donor to ensure clean, single-product amide coupling without bis-acylation side reactions. With TPSA 21.3 Ų and XLogP3 0.6, it meets key CNS drug-likeness thresholds for neurodegenerative and neuroinflammatory target screening. The 3-methyl group introduces stereochemical complexity for enantioselective SAR. Available as free base (CAS 1420895-94-8) or hydrochloride salt (CAS 2503206-70-8, mixture of diastereomers, 95% purity), shipped at ambient temperature.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13530069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethyltetrahydro-2H-pyran-4-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1COCCC1NC
InChIInChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3
InChIKeyNJGSBSHBWBRWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,3-Dimethyltetrahydro-2H-pyran-4-amine: A Tetrahydropyran-Based sp3-Rich Secondary Amine Scaffold for Medicinal Chemistry Procurement


N,3-Dimethyltetrahydro-2H-pyran-4-amine (CAS 1420895-94-8) is a fully saturated, sp3-rich secondary amine scaffold characterized by a tetrahydropyran (oxane) ring bearing a methyl substituent at the 3-position and an N-methylamino group at the 4-position [1]. With a molecular weight of 129.20 g/mol, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area of 21.3 Ų, and a computed XLogP3 of 0.6, this compound offers a balanced physicochemical profile suitable for fragment-based drug discovery and lead optimization [1]. Structurally, it belongs to the class of tetrahydropyran-4-amine derivatives, which have been extensively pursued by Takeda and other pharmaceutical companies as key intermediates for MCP-1 (CCR2) and CCR5 chemokine receptor antagonists targeting inflammatory and autoimmune diseases . The compound is commercially available as both the free base and the hydrochloride salt (CAS 2503206-70-8, a mixture of diastereomers), with the hydrochloride form offering 95% purity and storage at ambient temperature, making it readily accessible for research procurement .

Why N,3-Dimethyltetrahydro-2H-pyran-4-amine Cannot Be Simply Replaced by Other Tetrahydropyran Amine Isomers


Although the tetrahydropyran-4-amine scaffold appears in numerous bioactive molecules and synthetic intermediates, the precise position and pattern of N- and C-methyl substitution profoundly affect lipophilicity, hydrogen-bonding capacity, and spatial orientation—all of which critically influence target binding, metabolic stability, and synthetic versatility. The 3-methyl substitution on N,3-dimethyltetrahydro-2H-pyran-4-amine introduces a chiral center adjacent to the amino group, generating two stereoisomers that can exhibit divergent biological activities and pharmacokinetic properties, while the secondary amine (one N–H donor) provides a single, well-defined synthetic handle for diversification via amide coupling or reductive amination—unlike primary amines (two donors that risk bis-functionalization) or tertiary amines (zero donors that preclude amide bond formation) [1]. Furthermore, distinct regioisomers within the tetrahydropyran amine family, such as N,N-dimethyltetrahydro-2H-pyran-4-amine and 4-aminotetrahydropyran, display divergent computed logP values (ranging from approximately −0.3 to +0.6) and polar surface areas, directly impacting membrane permeability and solubility profiles that generic procurement decisions cannot adequately reconcile [1].

Quantitative Differentiation Evidence for N,3-Dimethyltetrahydro-2H-pyran-4-amine versus Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: N,3-Dimethyl vs. N,N-Dimethyl vs. Unsubstituted 4-Aminotetrahydropyran

N,3-Dimethyltetrahydro-2H-pyran-4-amine exhibits a computed XLogP3 of 0.6, representing an intermediate lipophilicity that balances membrane permeability with aqueous solubility [1]. In a cross-study comparison using PubChem-computed properties, the N,N-dimethyl tertiary amine analog (N,N-dimethyltetrahydro-2H-pyran-4-amine, CAS 38035-10-8) shows a lower XLogP3 of 0.15, while unsubstituted 4-aminotetrahydropyran (CAS 38041-19-9) exhibits an even lower logP of −0.3 . The 0.45 log unit difference between the target compound and its N,N-dimethyl analog corresponds to an approximately 2.8-fold increase in theoretical octanol-water partition coefficient, implying enhanced membrane permeation potential without excessive lipophilicity that could compromise solubility or promiscuous binding.

Lipophilicity Physicochemical property Drug-likeness Permeability

Hydrogen Bond Donor Count Differentiation: Enabling Selective Monofunctionalization as a Secondary Amine Scaffold

N,3-Dimethyltetrahydro-2H-pyran-4-amine contains one hydrogen bond donor (the secondary N–H), which constitutes a precisely controlled synthetic handle for diversification [1]. In contrast, 3-methyltetrahydro-2H-pyran-4-amine (CAS 1263378-30-8), the primary amine analog, possesses two N–H hydrogen bond donors , while N,N-dimethyltetrahydro-2H-pyran-4-amine (CAS 38035-10-8) possesses zero hydrogen bond donors . A single HBD enables clean, stoichiometric amide bond formation or urea synthesis without the bis-functionalization risk inherent to primary amines, while still retaining donor capacity for target hydrogen-bonding interactions—a capacity entirely absent in the tertiary N,N-dimethyl analog. This makes the secondary amine uniquely suited for parallel library synthesis where reaction selectivity and product homogeneity are procurement-critical considerations.

Amide coupling Selective functionalization Synthetic handle Medicinal chemistry

Topological Polar Surface Area (TPSA) as a CNS Drug-Likeness Discriminator

N,3-Dimethyltetrahydro-2H-pyran-4-amine has a computed topological polar surface area (TPSA) of 21.3 Ų, which falls well below the 60–90 Ų threshold generally considered favorable for passive blood-brain barrier penetration [1]. For comparison, the primary amine 3-methyltetrahydro-2H-pyran-4-amine (CAS 1263378-30-8) exhibits a TPSA of 35.3 Ų (as indicated by vendor-reported data for close structural analogs), representing a 66% higher polar surface area that may reduce CNS permeability . Similarly, 3,3-dimethyltetrahydropyran-4-amine (CAS 1357396-54-3), the gem-dimethyl analog, also displays a TPSA of 35.3 Ų . The lower TPSA of the target compound, combined with its balanced logP, yields a more favorable CNS multiparameter optimization (MPO) profile, making it a rationally preferred choice for neuroscience-targeted fragment libraries over its more polar primary amine relatives.

CNS drug design Blood-brain barrier TPSA Fragment-based drug discovery

Chiral Center Introduction: Stereochemical Differentiation from Achiral Tetrahydropyran Amine Analogs

The 3-methyl substituent on N,3-dimethyltetrahydro-2H-pyran-4-amine introduces a chiral center (C3), generating two stereoisomers—(3R,4R) and (3S,4S)—that can exhibit distinct biological activities and binding modes [1]. In contrast, the achiral comparator N,N-dimethyltetrahydro-2H-pyran-4-amine (CAS 38035-10-8) lacks any stereogenic center, rendering it incapable of engaging chiral biological targets with differential enantiomeric potency . Stereospecific (3R,4R) and (3S,4S) hydrochloride salts of the target compound are commercially available as discrete entities (e.g., CAS 2503206-70-8 for the (3S,4S) form), confirming that the chirality is not merely theoretical but can be procured and evaluated as defined stereoisomers . In drug discovery contexts where target proteins exhibit stereoselective binding pockets, the availability of enantiopure material provides a strategic procurement advantage: structure-activity relationship (SAR) exploration can separately interrogate each enantiomer, potentially revealing eudismic ratios that achiral analogs cannot deliver.

Chirality Stereochemistry Enantioselective synthesis Drug-target interaction

Molecular Scaffold Validation: Tetrahydropyran-4-amine Core as Preferred Intermediate for MCP-1/CCR2 Antagonist Synthesis

The tetrahydropyran-4-amine scaffold, of which N,3-dimethyltetrahydro-2H-pyran-4-amine is a substituted congener, has been explicitly claimed by Takeda Chemical Industries as a key production intermediate for anilide derivatives possessing antagonistic actions on MCP-1 (CCR2) receptors . The Takeda patent (published as US20070004928A1) describes a catalytic reductive amination process coupling tetrahydropyran-4-one with various amines—directly encompassing N-methyl and substituted amine derivatives—to generate libraries of MCP-1 antagonists . The broader patent landscape reveals extensive pharmaceutical interest in tetrahydropyran-4-amine-based CCR5 and MCP-1 antagonists for treating rheumatoid arthritis, atherosclerosis, multiple sclerosis, and asthma, with compounds in this class demonstrating in vivo efficacy in animal models of inflammatory disease [1][2]. While direct IC50 data for the specific N,3-dimethyl compound against CCR2 is not publicly available, the validated scaffold precedent combined with its distinct substitution pattern (3-methyl + N-methyl) provides a rational basis for its selection over unvalidated or less-substituted tetrahydropyran amine scaffolds in chemokine receptor drug discovery programs.

Chemokine receptor CCR2 antagonist MCP-1 Inflammation Autoimmune disease

Storage and Handling Stability Advantage: Ambient Temperature Storage of Hydrochloride Salt versus Low-Temperature Requirements of Primary Amine Analogs

The hydrochloride salt of N,3-dimethyltetrahydro-2H-pyran-4-amine (N,3-dimethyloxan-4-amine hydrochloride, CAS 2503206-70-8) is specified for ambient temperature (RT) storage as a powder with 95% purity . In comparison, N-methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2) is recommended for storage at −20°C under argon , while 3-methyltetrahydro-2H-pyran-4-amine (CAS 1263378-30-8) is classified with multiple GHS hazard statements (H302, H315, H319, H335) and requires controlled handling . The ambient-temperature storage compatibility of the hydrochloride salt reduces cold-chain logistics complexity and cost for procurement, particularly for research groups without dedicated −20°C storage capacity or those requiring frequent compound access. Additionally, the salt form provides enhanced aqueous solubility for biological assay preparation, a practical advantage over free-base forms that may require co-solvents or pH adjustment.

Stability Storage condition Procurement logistics Hydrochloride salt

Optimal Procurement and Application Scenarios for N,3-Dimethyltetrahydro-2H-pyran-4-amine Based on Quantitative Evidence


CNS-Targeted Fragment Library Design and Lead Optimization

With a TPSA of 21.3 Ų and XLogP3 of 0.6, N,3-dimethyltetrahydro-2H-pyran-4-amine satisfies key CNS drug-likeness parameters more favorably than primary amine tetrahydropyran analogs with TPSA ≥ 35 Ų [1]. This compound is well-suited for inclusion in fragment-based screening libraries targeting neurodegenerative diseases, psychiatric disorders, or neuroinflammation, where balanced physicochemical properties and BBB penetration potential are critical selection criteria. Its single HBD enables controlled fragment elaboration via amide coupling without introducing excessive polar surface area.

Chemokine Receptor (CCR2/CCR5) Antagonist Medicinal Chemistry Programs

The tetrahydropyran-4-amine scaffold has been validated by Takeda and other pharmaceutical companies as a privileged intermediate for MCP-1 (CCR2) and CCR5 antagonist synthesis, with patent-protected synthetic routes explicitly encompassing N-alkyl substituted tetrahydropyran-4-amines [2]. The 3-methyl substituent on this compound introduces stereochemical complexity adjacent to the amine diversification point, enabling SAR exploration of chemokine receptor binding that achiral tetrahydropyran amine scaffolds cannot support.

Parallel Amide Library Synthesis Requiring Selective Monofunctionalization

The secondary amine character (HBD = 1) of N,3-dimethyltetrahydro-2H-pyran-4-amine ensures clean, single-product amide bond formation, avoiding the bis-acylation side reactions that complicate primary amine library synthesis (HBD = 2) [1]. This property is procurement-critical for high-throughput chemistry workflows where reaction homogeneity and crude purity directly determine downstream screening data quality. The hydrochloride salt form further facilitates direct dissolution in polar aprotic solvents commonly used in amide coupling protocols.

Enantioselective SAR Studies Utilizing Commercially Available Stereochemically Defined Forms

The availability of discrete (3S,4S)- and (3R,4R)-N,3-dimethyltetrahydro-2H-pyran-4-amine hydrochloride salts from commercial suppliers enables enantioselective SAR evaluation without the need for chiral chromatographic resolution in-house [3]. This is particularly valuable for programs targeting enzymes or receptors with stereospecific binding requirements, where evaluation of both enantiomers may reveal significant eudismic potency ratios that would be missed if only racemic or achiral analogs were procured.

Quote Request

Request a Quote for N,3-dimethyltetrahydro-2H-pyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.